5-Chloro-2-hydroxy-N-[3-(propan-2-yl)phenyl]benzamide
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Overview
Description
5-Chloro-2-hydroxy-N-[3-(propan-2-yl)phenyl]benzamide is an organic compound with the molecular formula C16H16ClNO2. It is a derivative of benzamide, featuring a chloro and hydroxy group on the benzene ring, and an isopropyl-substituted phenyl group attached to the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[3-(propan-2-yl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 3-(propan-2-yl)aniline.
Amide Formation: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 3-(propan-2-yl)aniline to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-[3-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) for amide hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of a ketone.
Reduction: Formation of an alkane.
Hydrolysis: Formation of 5-chloro-2-hydroxybenzoic acid and 3-(propan-2-yl)aniline.
Scientific Research Applications
5-Chloro-2-hydroxy-N-[3-(propan-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-[3-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with biological macromolecules, influencing their function. The chloro group may also participate in halogen bonding, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(1-hydroxy-3-phenyl-propan-2-yl)benzamide: Similar structure but lacks the chloro and hydroxy groups on the benzene ring.
2-Hydroxy-2-methylpropiophenone: Contains a hydroxy and methyl group but differs in the overall structure and functional groups.
Uniqueness
5-Chloro-2-hydroxy-N-[3-(propan-2-yl)phenyl]benzamide is unique due to the presence of both chloro and hydroxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. These functional groups provide additional sites for interaction with other molecules, enhancing its versatility in various applications .
Properties
CAS No. |
634186-42-8 |
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Molecular Formula |
C16H16ClNO2 |
Molecular Weight |
289.75 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-(3-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-10(2)11-4-3-5-13(8-11)18-16(20)14-9-12(17)6-7-15(14)19/h3-10,19H,1-2H3,(H,18,20) |
InChI Key |
BEWWYPWECRDXTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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